6-(4-bromophenyl)-2-oxo-1H-pyridine-3-carbonitrile 6-(4-bromophenyl)-2-oxo-1H-pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 149557-07-3
VCID: VC2906678
InChI: InChI=1S/C12H7BrN2O/c13-10-4-1-8(2-5-10)11-6-3-9(7-14)12(16)15-11/h1-6H,(H,15,16)
SMILES: C1=CC(=CC=C1C2=CC=C(C(=O)N2)C#N)Br
Molecular Formula: C12H7BrN2O
Molecular Weight: 275.1 g/mol

6-(4-bromophenyl)-2-oxo-1H-pyridine-3-carbonitrile

CAS No.: 149557-07-3

Cat. No.: VC2906678

Molecular Formula: C12H7BrN2O

Molecular Weight: 275.1 g/mol

* For research use only. Not for human or veterinary use.

6-(4-bromophenyl)-2-oxo-1H-pyridine-3-carbonitrile - 149557-07-3

Specification

CAS No. 149557-07-3
Molecular Formula C12H7BrN2O
Molecular Weight 275.1 g/mol
IUPAC Name 6-(4-bromophenyl)-2-oxo-1H-pyridine-3-carbonitrile
Standard InChI InChI=1S/C12H7BrN2O/c13-10-4-1-8(2-5-10)11-6-3-9(7-14)12(16)15-11/h1-6H,(H,15,16)
Standard InChI Key GKZVRIYDZNJFDF-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC=C(C(=O)N2)C#N)Br
Canonical SMILES C1=CC(=CC=C1C2=CC=C(C(=O)N2)C#N)Br

Introduction

Chemical Identity and Structural Properties

Basic Chemical Information

The fundamental chemical properties of 6-(4-bromophenyl)-2-oxo-1H-pyridine-3-carbonitrile are summarized in Table 1.

Table 1: Chemical Identity and Properties of 6-(4-bromophenyl)-2-oxo-1H-pyridine-3-carbonitrile

PropertyValue
PubChem CID27126423
Molecular FormulaC₁₂H₇BrN₂O
Molecular Weight275.10 g/mol
Synonyms149557-07-3; 6-(4-Bromophenyl)-2-hydroxypyridine-3-carbonitrile; 6-(4-bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile; SCHEMBL7365683
Creation Date2009-05-28
Modification Date2025-04-05

This compound was identified in the PubChem database with specific chemical identifiers that distinguish it from related structures .

Structural Characteristics

6-(4-bromophenyl)-2-oxo-1H-pyridine-3-carbonitrile possesses a heterocyclic structure with several key features:

  • A 2-pyridone core that exists in tautomeric equilibrium with its 2-hydroxypyridine form

  • A 4-bromophenyl group attached at the 6-position of the pyridone ring

  • A cyano (nitrile) group at the 3-position

  • A carbonyl group at the 2-position

The pyridone ring in this compound, like other similar structures, is expected to be largely planar with minimal deviation from planarity. Based on structural studies of similar compounds, the maximum deviation from planarity in the pyridone ring is typically around 0.024 Å .

Synthesis Methods

Ultrasonic-Assisted Synthesis

One of the notable methods for synthesizing 2-oxo-1H-pyridine-3-carbonitrile derivatives involves ultrasonic-assisted synthesis. This approach offers advantages of shorter reaction times, higher yields, and environmentally friendly conditions. For compounds structurally similar to 6-(4-bromophenyl)-2-oxo-1H-pyridine-3-carbonitrile, the following procedure has been documented:

  • Combination of cyanoacetamide (1 mmol), appropriate aromatic aldehydes (1 mmol), and aromatic ketones (1 mmol) in THF (5 mL)

  • Addition of NaOH (2 mmol) as a base catalyst

  • Placement of the reaction mixture in an ultrasonic bath (40 kHz) for 2-3 minutes at 60°C

  • Monitoring of reaction progress by TLC using UV lamp and iodine vapor

  • Addition of distilled water after reaction completion

  • Cooling at 0-5°C for precipitation

  • Filtration of the solid product followed by washing with water 2-3 times

  • Drying and recrystallization using absolute alcohol

This method has been reported to produce excellent yields for analogous compounds and represents a promising approach for the synthesis of 6-(4-bromophenyl)-2-oxo-1H-pyridine-3-carbonitrile.

One-Step Synthetic Approach

An alternative synthetic route involves a one-step reaction using appropriate precursors. Based on the synthesis of similar 2-pyridone structures, 6-(4-bromophenyl)-2-oxo-1H-pyridine-3-carbonitrile could potentially be prepared through the reaction of appropriate precursors such as 3-(4-bromophenyl)-3-oxopropanenitrile with suitable reagents. This approach has been documented for analogous compounds, resulting in the formation of the desired 2-pyridone core structure .

Ball Milling Synthesis

A more recent and environmentally friendly approach to synthesizing 2-oxo-1H-pyridine derivatives involves ball milling techniques. This solvent-free and catalyst-free method offers several advantages:

  • Elimination of organic solvents, reducing environmental impact

  • Simplification of reaction procedures and workup

  • Potential for high yields under mild conditions

  • Economic advantages through reduced reagent consumption

The ball milling approach utilizes mechanical energy through the grinding of solids with balls in a rotating vial to facilitate chemical transformations. This method has been successfully applied to the synthesis of various 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives and could potentially be adapted for the preparation of 6-(4-bromophenyl)-2-oxo-1H-pyridine-3-carbonitrile .

Chemical Reactivity and Transformations

Functional Group Reactivity

The reactivity of 6-(4-bromophenyl)-2-oxo-1H-pyridine-3-carbonitrile is determined by its three primary functional groups, each offering distinct possibilities for chemical transformations:

Table 2: Functional Group Reactivity in 6-(4-bromophenyl)-2-oxo-1H-pyridine-3-carbonitrile

Functional GroupPotential Reactions
Nitrile (3-position)Hydrolysis to amides or carboxylic acids; Reduction to primary amines; Nucleophilic additions
4-Bromophenyl (6-position)Cross-coupling reactions (Suzuki, Stille, Negishi); Nucleophilic aromatic substitution; Metal-halogen exchange
2-Pyridone coreN-substitution (alkylation/arylation); O-substitution (alkylation/arylation); Tautomeric equilibrium with 2-hydroxypyridine form

These potential transformations make 6-(4-bromophenyl)-2-oxo-1H-pyridine-3-carbonitrile a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Structural Modifications

The synthesis of various derivatives of 6-(4-bromophenyl)-2-oxo-1H-pyridine-3-carbonitrile can be achieved through strategic modifications of its structure. For instance, the bromine atom can serve as a handle for further functionalization through cross-coupling reactions to introduce various aryl, alkyl, alkenyl, or alkynyl groups at the para position of the phenyl ring.

Structural Comparison with Related Compounds

Isomeric and Analogous Structures

Several structural analogs of 6-(4-bromophenyl)-2-oxo-1H-pyridine-3-carbonitrile have been reported in the literature, differing in the position of substituents or the nature of functional groups. A comparison of these structures provides valuable insights into the structure-property relationships within this class of compounds.

Table 3: Comparison of 6-(4-bromophenyl)-2-oxo-1H-pyridine-3-carbonitrile with Related Structures

CompoundKey Structural DifferencesReference
4-(2-bromophenyl)-2-oxo-1H-pyridine-3-carbonitrileBromine at ortho position of phenyl ring; Phenyl at 4-position instead of 6-position
6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrileMethyl group at 6-position instead of 4-bromophenyl; Phenyl group at 4-position
2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile4-bromophenyl at 2-position; Phenyl at N-position; Methyl at 4-position

These structural variations can significantly influence the physical properties, chemical reactivity, and potential biological activities of the compounds.

Conformational Analysis

Applications in Chemical Research

Medicinal Chemistry

Compounds containing the 2-pyridone scaffold, including derivatives similar to 6-(4-bromophenyl)-2-oxo-1H-pyridine-3-carbonitrile, play significant roles in medicinal chemistry. The 2-pyridone core is featured in numerous natural products and pharmaceutically active compounds, making 6-(4-bromophenyl)-2-oxo-1H-pyridine-3-carbonitrile a potentially valuable scaffold for drug discovery .

The presence of the nitrile group at the 3-position and the 4-bromophenyl group at the 6-position creates a unique electronic and steric environment that could contribute to specific biological activities. Additionally, the bromine atom serves as a versatile handle for further derivatization, enabling the creation of diverse compound libraries for biological screening.

Synthetic Building Block

Current Research Trends

Green Chemistry Approaches

Recent research in the synthesis of 2-pyridone derivatives has increasingly focused on environmentally friendly approaches, as evidenced by the development of ultrasonic-assisted and ball milling methods for the preparation of compounds structurally related to 6-(4-bromophenyl)-2-oxo-1H-pyridine-3-carbonitrile .

These green chemistry approaches align with the growing emphasis on sustainability in chemical synthesis and offer practical advantages including:

  • Reduced use of organic solvents

  • Shorter reaction times

  • Lower energy consumption

  • Simplified purification procedures

  • Potential for higher yields under milder conditions

Structure-Activity Relationship Studies

The structural diversity observed among 2-pyridone derivatives provides opportunities for comprehensive structure-activity relationship studies. By systematically varying the substituents and their positions on the pyridone scaffold, researchers can gain insights into the factors that influence biological activity and physicochemical properties.

For 6-(4-bromophenyl)-2-oxo-1H-pyridine-3-carbonitrile and its analogs, such studies could focus on the effects of:

  • Position of the bromine atom on the phenyl ring

  • Nature of the substituent at the 6-position of the pyridone

  • Modifications of the nitrile group at the 3-position

  • N-substitution patterns on the pyridone nitrogen

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